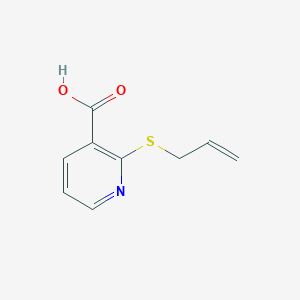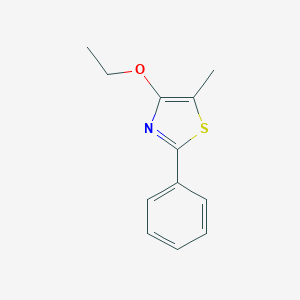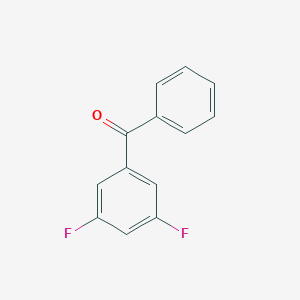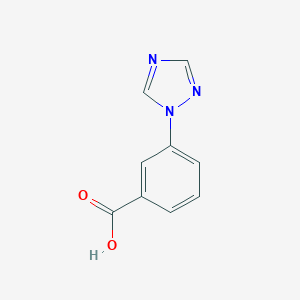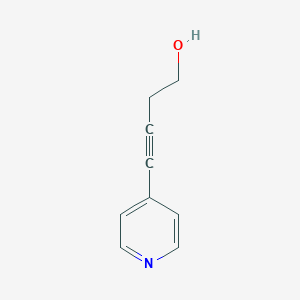![molecular formula C17H24N2O2 B068892 (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid CAS No. 187884-89-5](/img/structure/B68892.png)
(2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid, also known as DIPA, is a chemical compound that has gained significant attention from the scientific community due to its potential as a therapeutic agent. DIPA is a synthetic compound that was first synthesized in 2002 and has been the subject of numerous studies since then.
作用机制
The mechanism of action of (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid is not fully understood. However, studies have suggested that it may exert its therapeutic effects by modulating various signaling pathways. For instance, (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid has been shown to inhibit the activation of NF-κB pathway, which plays a critical role in the regulation of inflammatory responses. (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid has also been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism.
生化和生理效应
(2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid has also been shown to reduce the production of ROS, which are known to cause oxidative stress and damage to cells. Additionally, (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid has been shown to improve glucose metabolism and insulin sensitivity.
实验室实验的优点和局限性
(2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively characterized using various analytical techniques, which makes it easy to identify and quantify. However, (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, its potential toxicity and side effects are not well known.
未来方向
There are several future directions for research on (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid. One area of research could be to investigate its potential as a therapeutic agent in various disease conditions, such as cancer and neurodegenerative diseases. Another area of research could be to further elucidate its mechanism of action and identify its molecular targets. Additionally, future research could focus on optimizing the synthesis method of (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid to improve its yield and purity.
合成方法
The synthesis of (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid involves the reaction of 3,3-dimethyl-4H-isoquinoline with (S)-4-methyl-2-oxopentanoic acid in the presence of a reducing agent. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
(2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid has been investigated for its potential as a therapeutic agent in various disease conditions. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid has been tested in vitro and in vivo models, and results have shown promising outcomes. For instance, in a study conducted by Zhu et al. (2017), (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid was found to have anti-inflammatory effects by inhibiting the activation of NF-κB pathway in LPS-induced RAW 264.7 cells. Similarly, in a study conducted by Li et al. (2019), (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid was found to have a neuroprotective effect by reducing the production of reactive oxygen species (ROS) in H2O2-induced PC12 cells.
属性
CAS 编号 |
187884-89-5 |
|---|---|
产品名称 |
(2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid |
分子式 |
C17H24N2O2 |
分子量 |
288.4 g/mol |
IUPAC 名称 |
(2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C17H24N2O2/c1-11(2)9-14(16(20)21)18-15-13-8-6-5-7-12(13)10-17(3,4)19-15/h5-8,11,14H,9-10H2,1-4H3,(H,18,19)(H,20,21)/t14-/m0/s1 |
InChI 键 |
CFSVWPQERLQYDF-AWEZNQCLSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)[O-])[NH+]=C1C2=CC=CC=C2CC(N1)(C)C |
SMILES |
CC(C)CC(C(=O)O)NC1=NC(CC2=CC=CC=C21)(C)C |
规范 SMILES |
CC(C)CC(C(=O)[O-])[NH+]=C1C2=CC=CC=C2CC(N1)(C)C |
同义词 |
L-Isoleucine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




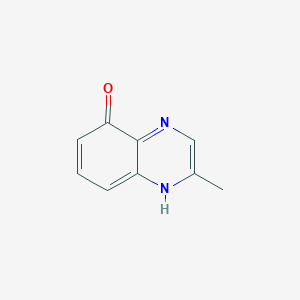
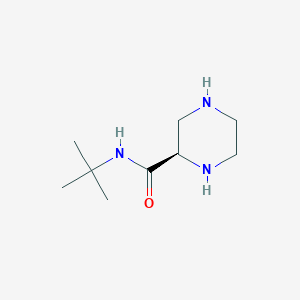



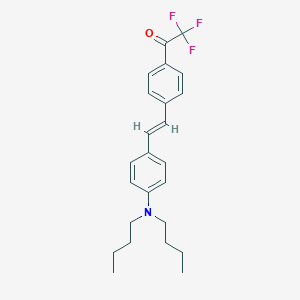

![2-[(Acetamidomethyl)amino]-2-oxoethyl acetate](/img/structure/B68830.png)
